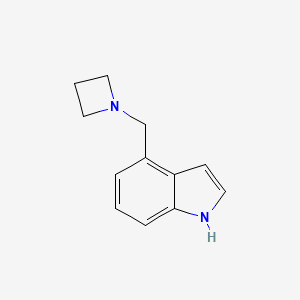
4-(azetidin-1-ylmethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(azetidin-1-ylmethyl)-1H-indole is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of 4-(azetidin-1-ylmethyl)-1H-indole
The synthesis of this compound typically involves multi-step reactions, often utilizing azetidine derivatives and indole scaffolds. Recent studies have demonstrated efficient synthetic routes that yield high purity and good yields of the compound. For instance, a method involving the reaction of indole derivatives with azetidine under controlled conditions has been reported to produce the desired compound with notable efficiency .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study focused on various indole derivatives showed that compounds containing azetidine moieties can selectively induce apoptosis in cancer cell lines while sparing normal cells. Specifically, compounds similar to this compound have shown efficacy against colon cancer cells (HT29), leading to cell cycle arrest and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies have demonstrated that derivatives of this compound possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Variations in the azetidine ring or substituents on the indole can significantly influence potency and selectivity against target cells. For example, modifications at specific positions on the indole or azetidine rings have been correlated with enhanced anticancer activity .
Cancer Therapy
Given its promising anticancer properties, this compound is being investigated as a lead compound for developing new cancer therapeutics. Its ability to selectively target cancer cells while minimizing effects on normal cells positions it as a candidate for further clinical development .
Antimicrobial Agents
The antimicrobial properties suggest potential applications in developing new antibiotics, especially in an era where antibiotic resistance is a growing concern. The effectiveness against various bacterial strains makes it a candidate for further exploration in this field .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of compounds related to this compound:
Propriétés
Formule moléculaire |
C12H14N2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
4-(azetidin-1-ylmethyl)-1H-indole |
InChI |
InChI=1S/C12H14N2/c1-3-10(9-14-7-2-8-14)11-5-6-13-12(11)4-1/h1,3-6,13H,2,7-9H2 |
Clé InChI |
FUHGQUQCMNTLLX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC2=C3C=CNC3=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













